Sandostatine

Übersicht

Beschreibung

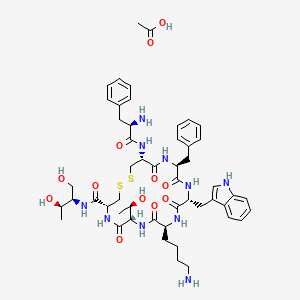

Sandostatine, also known as octreotide, is a synthetic octapeptide that mimics the natural hormone somatostatin. It is a potent inhibitor of growth hormone, glucagon, and insulin. This compound is primarily used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sandostatine is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: The industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation at the methionine residue, which can be catalyzed by oxidizing agents like hydrogen peroxide.

Reduction: Reduction of disulfide bonds within the peptide can be achieved using reducing agents like dithiothreitol (DTT).

Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine and arginine residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Dithiothreitol, neutral pH.

Substitution: Various alkylating agents under basic conditions.

Major Products:

Oxidation: Oxidized octreotide.

Reduction: Reduced octreotide with free thiol groups.

Substitution: Alkylated octreotide derivatives

Wissenschaftliche Forschungsanwendungen

Treatment of Acromegaly

Overview : Acromegaly is a disorder caused by excess growth hormone, often due to pituitary tumors. Sandostatine is used to lower growth hormone levels and manage symptoms.

Clinical Efficacy :

- This compound LAR (long-acting release) has shown significant efficacy in controlling growth hormone levels in acromegalic patients.

- A study indicated that 83% to 97% of patients achieved growth hormone levels below 5 ng/mL after treatment with this compound LAR Depot .

| Dosage | Percentage of Patients with GH < 5 ng/mL | Duration of Effectiveness |

|---|---|---|

| 20 mg | 83% | Up to 4 weeks |

| 30 mg | 97% | Over 6 weeks |

Management of Neuroendocrine Tumors

Overview : this compound is particularly effective in treating symptoms associated with neuroendocrine tumors, such as carcinoid syndrome and vasoactive intestinal peptide-secreting tumors.

Clinical Findings :

- This compound significantly reduces severe diarrhea and flushing associated with metastatic carcinoid tumors.

- In a clinical trial comparing this compound to oral opiates for chemotherapy-induced diarrhea, this compound demonstrated a complete resolution rate of 61% compared to only 14% for diphenoxylate .

| Condition | Treatment Efficacy (%) | Comparison Group (%) |

|---|---|---|

| Severe Diarrhea (Carcinoid) | 61% | 14% (Diphenoxylate) |

| Flushing (Carcinoid Syndrome) | Significant Improvement | Not specified |

Control of Chemotherapy-Induced Diarrhea

Overview : Chemotherapy often leads to debilitating diarrhea, which can severely impact patients' quality of life.

Research Insights :

- A study showed that this compound effectively resolved grades 3 and 4 diarrhea in a significant percentage of patients undergoing chemotherapy .

- The STOP trial assessed the efficacy of different doses (30 mg vs. 40 mg) of this compound LAR and found that higher doses resulted in better outcomes for managing chemotherapy-induced diarrhea.

Case Study: Acromegaly Management

A multicenter study involving acromegalic patients treated with this compound LAR showed sustained suppression of growth hormone levels over a year. Patients receiving the drug reported significant improvements in symptoms related to acromegaly, including reduced headaches and joint pain .

Case Study: Neuroendocrine Tumors

In a cohort of patients with metastatic carcinoid tumors treated with this compound, significant reductions in flushing episodes were documented alongside improvements in quality of life measures. The long-term follow-up indicated sustained benefits with continued treatment .

Wirkmechanismus

Sandostatine exerts its effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding inhibits the release of growth hormone, glucagon, and insulin. The inhibition occurs through the activation of G-protein-coupled receptor pathways, leading to decreased cyclic adenosine monophosphate (cAMP) levels and reduced calcium influx .

Vergleich Mit ähnlichen Verbindungen

Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.

Pasireotide: A newer somatostatin analog with a broader receptor binding profile, used for Cushing’s disease and acromegaly.

Comparison:

Lanreotide: Similar in function to Sandostatine but has a longer half-life, allowing for less frequent dosing.

Pasireotide: Binds to a wider range of somatostatin receptors, offering potential benefits in conditions where multiple receptor subtypes are involved.

Uniqueness of this compound: this compound is unique due to its well-established efficacy and safety profile, extensive clinical use, and availability in both immediate-release and long-acting formulations .

Biologische Aktivität

Sandostatine, also known as octreotide, is a synthetic analog of somatostatin, a peptide hormone that regulates various physiological functions including the inhibition of growth hormone (GH) secretion. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacodynamics, clinical applications, and recent research findings.

This compound exerts its biological effects primarily through high-affinity binding to five G-protein-coupled somatostatin receptors (SSTR1-5). The binding affinity varies among these receptors, influencing its pharmacological profile. For instance, studies have shown that this compound has a preferential binding affinity for SSTR2 and SSTR5 compared to other receptors, which is crucial for its therapeutic effects in conditions such as acromegaly and neuroendocrine tumors .

Pharmacodynamics

The pharmacodynamics of this compound reveal its ability to inhibit GH secretion effectively. Unlike natural somatostatin, this compound shows a longer half-life and reduced rebound hypersecretion of hormones. In patients with acromegaly, this compound significantly lowers serum GH and insulin-like growth factor 1 (IGF-1) levels, alleviating symptoms such as headaches and fatigue .

Key Pharmacodynamic Properties

| Parameter | Value |

|---|---|

| Half-life | 2-3 minutes in plasma |

| Peak serum concentration | Varies with dosage |

| Steady-state concentration (after multiple doses) | 1557-3928 ng/L depending on dosage |

Clinical Applications

This compound is primarily used in the management of:

- Acromegaly : It reduces GH levels and alleviates symptoms.

- Neuroendocrine Tumors : It helps control symptoms associated with hormone-secreting tumors.

- Pancreatic Fistulas : It reduces pancreatic secretions, aiding in the management of fistulas .

Case Studies

- Acromegaly Management : A study involving patients with GH-secreting pituitary adenomas showed that treatment with this compound resulted in a significant reduction in GH levels and improved quality of life indicators over 12 months .

- Neuroendocrine Tumors : In patients with carcinoid syndrome, multiple injections of this compound led to a marked decrease in flushing episodes and diarrhea, demonstrating its effectiveness in symptom control .

Research Findings

Recent studies have focused on enhancing the efficacy and stability of this compound analogs through structural modifications. For example:

- Lanthionine-bridged Analog : A modified version showed increased receptor binding selectivity and stability compared to this compound itself. This analog exhibited a longer half-life and maintained effective inhibition of GH secretion .

- Stereochemical Modifications : Research indicates that specific stereochemical alterations at certain positions enhance binding affinity to SSTRs, which could lead to the development of more effective therapeutic agents .

Analyse Chemischer Reaktionen

Table 1: Biological Activity of Sandostatin Analogs with Stereochemical Modifications

| Modification Position | Residue Substitution | Receptor Binding Affinity (IC₅₀, nM) |

|---|---|---|

| 6 | L-Thr → D-allo-Thr | 0.89 ± 0.12 |

| 8 | L-Thr → β-Hyv | 1.24 ± 0.21 |

| 6 + 8 | D-Thr + β-Hyv | 0.67 ± 0.09 |

These modifications revealed that stereochemical changes at positions 6 and 8 significantly enhance binding to somatostatin receptors (SSTR2 and SSTR5) .

Degradation and Stability

Sandostatin’s stability is influenced by its formulation and interactions with polymers:

-

PLGA interactions : In the long-acting release (LAR) formulation, octreotide forms noncovalent salts with acidic end groups of poly(lactic-co-glycolic acid) (PLGA), slowing its release .

-

Acylation : Acidic microenvironments from PLGA degradation catalyze acylation of octreotide’s lysine residue, altering release kinetics .

-

Conformational equilibrium : NMR studies show Sandostatin exists in an equilibrium between β-sheet and 3₁₀-helix structures in solution, affecting its chemical reactivity and receptor interactions .

Table 2: Release Kinetics of Sandostatin LAR vs. Experimental Formulations

| Parameter | Sandostatin LAR | Formulation A | Formulation B |

|---|---|---|---|

| Burst release (Cₘₐₓ, ng/mL) | 3.49 ± 4.21 | 167 ± 31.1 | 22.8 ± 18.0 |

| Erosion phase (AUC₀₋₅₂d, d·ng/mL) | 179 ± 62.0 | 163 ± 33.7 | 86.1 ± 73.2 |

| % Burst release | 2.19 ± 1.97 | 41.0 ± 6.32 | 22.2 ± 35.0 |

Sandostatin LAR’s minimal burst release and prolonged erosion phase are attributed to its optimized polymer interactions .

Metabolic Pathways

-

Excretion : 32% of Sandostatin is excreted unchanged in urine, while the remainder undergoes hepatic metabolism via proteolytic cleavage .

-

Enzymatic resistance : D-amino acids and the cyclic structure reduce susceptibility to peptidases, extending its plasma half-life to 1.7–1.9 hours (vs. 1–3 minutes for somatostatin) .

Chemical Interactions in Formulations

-

Buffering agents : Lactic acid and sodium bicarbonate in the injectable formulation maintain pH 4.2 ± 0.3, preventing peptide aggregation .

-

Salt formation : Octreotide binds to PLGA’s carboxyl groups via electrostatic interactions, delaying release until polymer erosion .

Key Findings

-

Sandostatin’s synthetic modifications and conformational flexibility underpin its pharmacological activity and stability.

-

PLGA interactions and acylation reactions critically influence its sustained-release profile .

-

Stereochemical optimization at residues 6 and 8 enhances receptor binding, guiding the design of peptidomimetics .

Eigenschaften

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEJFZYLWPSJOV-XJQYZYIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H70N10O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83150-76-9 (Parent) | |

| Record name | Octreotide acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601027489 | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79517-01-4, 760176-26-9 | |

| Record name | Octreotide acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2.fwdarw.7)-disulfide, acetate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.